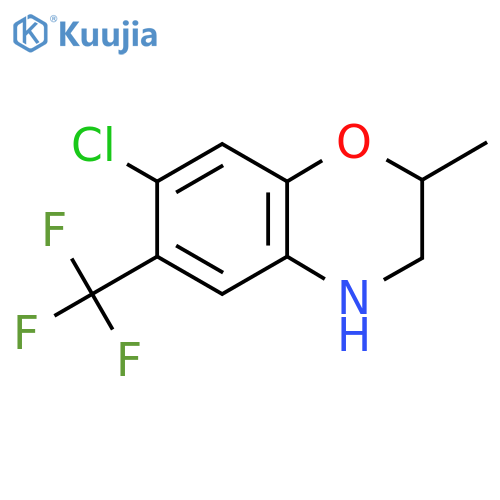Cas no 2168802-18-2 (7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine)

7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine 化学的及び物理的性質
名前と識別子
-
- 7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
- 2168802-18-2
- EN300-1450237
-
- インチ: 1S/C10H9ClF3NO/c1-5-4-15-8-2-6(10(12,13)14)7(11)3-9(8)16-5/h2-3,5,15H,4H2,1H3
- InChIKey: JCIXVGODXRPBFQ-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=C1C(F)(F)F)NCC(C)O2
計算された属性
- 精确分子量: 251.0324761g/mol
- 同位素质量: 251.0324761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 0
- 複雑さ: 261
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 21.3Ų
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1450237-10000mg |
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
2168802-18-2 | 10000mg |
$4360.0 | 2023-09-29 | ||
| Enamine | EN300-1450237-1000mg |
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
2168802-18-2 | 1000mg |
$1014.0 | 2023-09-29 | ||
| Enamine | EN300-1450237-5000mg |
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
2168802-18-2 | 5000mg |
$2940.0 | 2023-09-29 | ||
| Enamine | EN300-1450237-1.0g |
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
2168802-18-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1450237-100mg |
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
2168802-18-2 | 100mg |
$892.0 | 2023-09-29 | ||
| Enamine | EN300-1450237-50mg |
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
2168802-18-2 | 50mg |
$851.0 | 2023-09-29 | ||
| Enamine | EN300-1450237-250mg |
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
2168802-18-2 | 250mg |
$933.0 | 2023-09-29 | ||
| Enamine | EN300-1450237-2500mg |
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
2168802-18-2 | 2500mg |
$1988.0 | 2023-09-29 | ||
| Enamine | EN300-1450237-500mg |
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
2168802-18-2 | 500mg |
$974.0 | 2023-09-29 |
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazineに関する追加情報
7-Chloro-2-Methyl-6-(Trifluoromethyl)-3,4-Dihydro-2H-1,4-Benzoxazine: A Comprehensive Overview
The compound with CAS No. 2168802-18-2, commonly referred to as 7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzoxazines, which are heterocyclic aromatic compounds containing both oxygen and nitrogen atoms in their structure. The presence of substituents such as chlorine, methyl, and trifluoromethyl groups further enhances its unique chemical properties and functional versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine through a variety of methodologies. These include multi-component reactions, catalytic processes, and advanced coupling techniques. The incorporation of a trifluoromethyl group at the 6-position of the benzoxazine ring is particularly noteworthy, as it imparts enhanced stability and electronic properties to the molecule. This makes it an attractive candidate for applications in drug discovery, materials science, and specialty chemicals.
From a structural perspective, the molecule exhibits a complex interplay of electronic effects due to its diverse substituents. The chlorine atom at the 7-position contributes to both inductive and resonance effects, while the methyl group at position 2 provides steric bulk and enhances lipophilicity. The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects, which can significantly influence the reactivity and selectivity of the compound in various chemical transformations.
Recent studies have highlighted the potential of 7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine as a precursor for bioactive molecules. Its ability to undergo further functionalization via nucleophilic aromatic substitution or other reaction pathways makes it a valuable building block in medicinal chemistry. Researchers have explored its role in inhibiting key enzymes associated with neurodegenerative diseases and cancer, demonstrating promising results in preclinical models.
In addition to its pharmacological applications, this compound has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors or light-emitting diodes (LEDs). The integration of electron-withdrawing groups like the trifluoromethyl moiety enhances its ability to participate in charge transport processes, which is critical for high-performance electronic materials.
The synthesis of 7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine involves a multi-step process that typically begins with the preparation of intermediate benzoxazine derivatives. Recent optimizations have focused on improving yield and purity through the use of microwave-assisted synthesis or continuous flow reactors. These advancements not only enhance efficiency but also reduce environmental impact by minimizing waste generation.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in confirming the structure and purity of this compound. High-resolution MS has provided precise molecular weight confirmation, while NMR data has elucidated the spatial arrangement of substituents around the benzoxazine ring.
In terms of stability and degradation behavior, 7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine demonstrates remarkable resilience under standard storage conditions. However, under certain oxidative or acidic conditions, selective cleavage of specific bonds may occur. Understanding these degradation pathways is crucial for optimizing its storage and handling procedures.
Looking ahead, ongoing research is focused on expanding the scope of applications for this compound. Collaborative efforts between academic institutions and industry partners are exploring its potential in green chemistry initiatives and sustainable manufacturing processes. By leveraging its unique chemical properties and functional groups, this compound is poised to play a pivotal role in advancing both scientific research and industrial innovation.
2168802-18-2 (7-chloro-2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine) Related Products
- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)
- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)
- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)
- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)
- 20576-82-3(Mono-tert-Butyl Terephthalate)
- 2068-83-9(rac 3-Hydroxyisobutyric Acid)
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)
- 16156-56-2(cyclohexyl methanesulfonate)
- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)
- 343374-75-4((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)




